Molecular‑Weight‑Driven Differentiation from Parent 4′‑Bromoaurone
The 6‑(2‑oxopropoxy) substituent increases the molecular weight of (Z)-2-(4-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one to 373.2 g mol⁻¹, compared with 301.1 g mol⁻¹ for the parent (Z)-2-(4-bromobenzylidene)benzofuran-3(2H)-one (4′‑bromoaurone) . This 23.9 % increase in molecular weight is accompanied by the addition of two hydrogen‑bond acceptors (one ether oxygen and one ketone oxygen), which are expected to reduce logP and enhance aqueous solubility relative to the unsubstituted analog .
| Evidence Dimension | Molecular weight and hydrogen‑bond‑acceptor count |
|---|---|
| Target Compound Data | 373.2 g mol⁻¹; 4 O atoms |
| Comparator Or Baseline | 4′‑Bromoaurone (CAS 81281‑79‑0): 301.1 g mol⁻¹; 2 O atoms |
| Quantified Difference | Δ MW = +72.1 g mol⁻¹ (+23.9 %); Δ HBA = +2 |
| Conditions | Calculated from molecular formula; no experimental assay context. |
Why This Matters
A 23.9 % higher molecular weight and increased hydrogen‑bonding capacity significantly alter pharmacokinetic parameters such as solubility, permeability, and protein binding, directly impacting assay compatibility and in‑vivo behavior during lead optimization.
